molecular formula C18H12ClFN2S B5961272 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5961272
M. Wt: 342.8 g/mol
InChI Key: HOVWPAFBOUGUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-BENZODIAZOLE: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.

    2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE: Lacks the chlorofluorophenyl group, which may influence its overall properties.

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to the combination of the chlorofluorophenyl group and the thiophene ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2S/c19-13-5-3-6-14(20)12(13)11-22-16-8-2-1-7-15(16)21-18(22)17-9-4-10-23-17/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVWPAFBOUGUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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